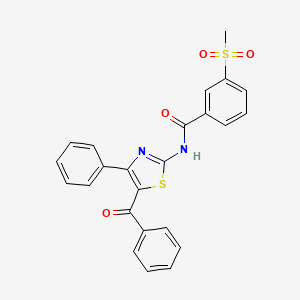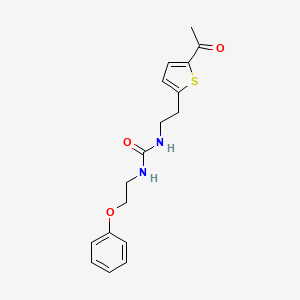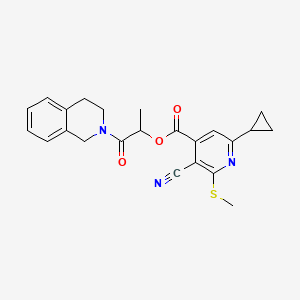
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide” is a compound that has been investigated for its potential interactions with adenosine receptors . It is currently in the investigative stage .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . The process involves the cyclization of [N,N’-bis(N-benzoylthiocarbamoyl)-N,N’-bis(benzyl)]ethane-1,2-diamines by reaction with phenacyl bromide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the cyclization of [N,N’-bis(N-benzoylthiocarbamoyl)-N,N’-bis(benzyl)]ethane-1,2-diamines by reaction with phenacyl bromide .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Catalyzed Synthesis : The compound has been used in studies focusing on the catalyzed synthesis of various derivatives. For instance, copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been developed, generating environmentally benign byproducts and offering a less odorous and more eco-friendly method compared to previous means (Xia et al., 2016).
Metal Complex Synthesis : Research has also been conducted on synthesizing novel metal complexes of heterocyclic sulfonamide derivatives, demonstrating strong carbonic anhydrase inhibitory properties (Büyükkıdan et al., 2013).
Antimicrobial and Antitubercular Activities
Antimicrobial Activities : Studies on the synthesis of novel derivatives have shown significant antimicrobial activities. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine analogs exhibited promising antimicrobial activities against various bacterial and fungal strains (Desai et al., 2013).
Antitubercular Activities : The synthesis and evaluation of certain derivatives have highlighted potent antitubercular molecules, offering potential new treatments against Mycobacterium tuberculosis (Kumar et al., 2013).
Anticancer Evaluation
Novel Anticancer Agents : Some compounds have been synthesized and evaluated for their anticancer activities, showing potent cytotoxic activity against several human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Therapeutic Agents for Alzheimer’s Disease
Alzheimer’s Disease Therapeutics : Research into novel benzamide-based derivatives has been conducted with the aim of discovering potential therapeutic agents for Alzheimer’s disease, highlighting specific compounds with promising enzyme inhibition activity (Hussain et al., 2016).
Zukünftige Richtungen
The future directions for “N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide” could include further investigation into its potential interactions with adenosine receptors , as well as additional studies to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Eigenschaften
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(31-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBLTSTBQLOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide](/img/structure/B2860229.png)
![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860232.png)
![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2860235.png)
![tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B2860237.png)

![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2860239.png)
![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)
![ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2860244.png)
![4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine](/img/structure/B2860245.png)
![6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2860246.png)
![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)
